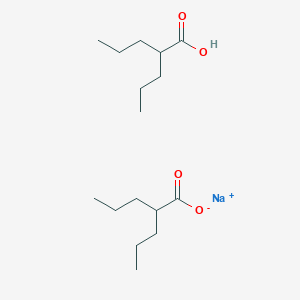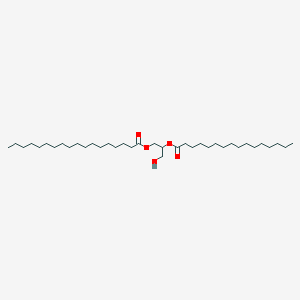
sodium;2-propylpentanoate;2-propylpentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium;2-propylpentanoate;2-propylpentanoic acid, also known as sodium valproate or valproic acid sodium salt, is a compound with the empirical formula C8H15NaO2 and a molecular weight of 166.19 g/mol . It is widely used in the medical field, particularly for its anticonvulsant properties, making it a common treatment for epilepsy, bipolar disorder, and migraines .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of sodium;2-propylpentanoate;2-propylpentanoic acid typically involves the neutralization of 2-propylpentanoic acid with sodium hydroxide. The reaction can be represented as follows:
C8H16O2 (2-propylpentanoic acid) + NaOH → C8H15NaO2 (sodium;2-propylpentanoate) + H2O
This reaction is usually carried out in an aqueous medium at room temperature .
Industrial Production Methods
On an industrial scale, the production of this compound follows a similar neutralization process but is optimized for large-scale output. The process involves the careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Sodium;2-propylpentanoate;2-propylpentanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the carboxylate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and alcohols can react with the carboxylate group under mild conditions.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces esters and amides.
Applications De Recherche Scientifique
Sodium;2-propylpentanoate;2-propylpentanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies involving cell differentiation and proliferation.
Medicine: Extensively used in the treatment of epilepsy, bipolar disorder, and migraines.
Industry: Utilized in the production of pharmaceuticals and as a stabilizer in various formulations.
Mécanisme D'action
The precise mechanism of action of sodium;2-propylpentanoate;2-propylpentanoic acid is not fully understood. several mechanisms have been proposed:
Comparaison Avec Des Composés Similaires
Sodium;2-propylpentanoate;2-propylpentanoic acid is often compared with other anticonvulsants and mood stabilizers:
Sodium Valproate: Similar in structure and function, used interchangeably in clinical settings.
Divalproex Sodium: A compound that releases valproic acid in the body, used for similar medical conditions.
Sodium Butyrate: Another short-chain fatty acid with histone deacetylase inhibitory activity, but with different clinical applications.
Conclusion
This compound is a versatile compound with significant applications in medicine, chemistry, biology, and industry. Its unique properties and mechanisms of action make it a valuable tool in scientific research and clinical practice.
Propriétés
IUPAC Name |
sodium;2-propylpentanoate;2-propylpentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C8H16O2.Na/c2*1-3-5-7(6-4-2)8(9)10;/h2*7H,3-6H2,1-2H3,(H,9,10);/q;;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSRILKIQRXUYCT-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)O.CCCC(CCC)C(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(CCC)C(=O)O.CCCC(CCC)C(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31NaO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.40 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4Z,18Z,20Z)-22-ethyl-7,11,14,15-tetrahydroxy-6'-(2-hydroxypropyl)-5',6,8,10,12,14,16,28,29-nonamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,3',9,13-tetrone](/img/structure/B7823836.png)

![sodium;4-[2-[5-ethyl-5-[5-[6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]oxolan-2-yl]-7-hydroxy-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-3-methoxy-2-methylpentanoate](/img/structure/B7823843.png)

![sodium;2-[methyl(tetradecanoyl)amino]acetate](/img/structure/B7823857.png)


![(1R,4S,5'S,6R,6'R,8R,10E,12S,13S,14E,16E,20R,21R,24S)-6'-butan-2-yl-21,24-dihydroxy-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one;(1R,4S,5'S,6R,6'R,8R,10E,12S,13S,14E,16E,20R,21R,24S)-21,24-dihydroxy-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethyl-6'-propan-2-ylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B7823911.png)
![methyl (1R,2S,9R,11S,14R,15S)-2,15-dimethyl-5,5'-dioxospiro[18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-ene-14,2'-oxolane]-9-carboxylate](/img/structure/B7823916.png)



